molecular formula C9H7N3O B12920297 (1H-Imidazol-1-yl)(pyridin-3-yl)methanone CAS No. 59846-45-6

(1H-Imidazol-1-yl)(pyridin-3-yl)methanone

Cat. No.: B12920297
CAS No.: 59846-45-6
M. Wt: 173.17 g/mol
InChI Key: LAVLPYFKBNPFEE-UHFFFAOYSA-N
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Description

(1H-Imidazol-1-yl)(pyridin-3-yl)methanone is a chemical compound with the molecular formula C₉H₇N₃O It consists of an imidazole ring and a pyridine ring connected by a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-1-yl)(pyridin-3-yl)methanone typically involves the reaction of nicotinic acid with imidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The imidazole and pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(1H-Imidazol-1-yl)(pyridin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (1H-Imidazol-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Nicotinic acid imidazolide
  • 3-pyridine carboxylic acid imidazolide
  • 3-pyridyl carboxylic acid imidazolide

Uniqueness

(1H-Imidazol-1-yl)(pyridin-3-yl)methanone is unique due to its specific structure, which combines the properties of both imidazole and pyridine rings. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

imidazol-1-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-9(12-5-4-11-7-12)8-2-1-3-10-6-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVLPYFKBNPFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542066
Record name (1H-Imidazol-1-yl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59846-45-6
Record name (1H-Imidazol-1-yl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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